1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

Descripción general

Descripción

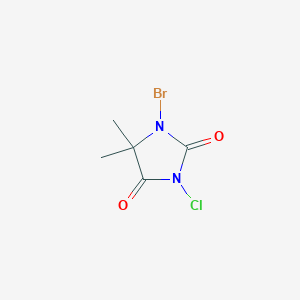

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE, also known as 1-bromo-3-chloro-5,5-dimethylhydantoin, is a non-ionic surfactant with the molecular formula C5H6BrClN2O2 and a molecular weight of 241.47 g/mol . It is widely recognized for its disinfecting, antimicrobial, and algae-killing properties, making it a valuable compound in various industrial applications .

Métodos De Preparación

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is synthesized through the bromination and chlorination of 5,5-dimethylhydantoin. The industrial production of this compound typically involves the use of bromine and chlorine gas under controlled conditions to ensure the desired product yield and purity .

Análisis De Reacciones Químicas

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE undergoes several types of chemical reactions, including:

Oxidation: This compound acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic compounds.

Common reagents and conditions used in these reactions include water, acids, and bases. The major products formed from these reactions are hypobromous acid and hypochlorous acid .

Aplicaciones Científicas De Investigación

Water Treatment

BCDMH is widely utilized in the treatment of recreational and drinking water due to its disinfectant properties. It releases hypobromous acid when dissolved in water, which effectively kills bacteria and algae.

| Application | Description |

|---|---|

| Swimming Pools | Controls microbial growth, ensuring safe swimming conditions. |

| Cooling Towers | Prevents biofouling and maintains system efficiency. |

| Drinking Water | Used for disinfection to ensure water safety. |

Industrial Disinfectants

In industrial settings, BCDMH serves as a powerful biocide and disinfectant.

| Industry | Use Case |

|---|---|

| Pulp and Paper | Controls microbial growth during production processes. |

| Oil and Gas | Prevents microbial contamination in drilling fluids. |

| Food Processing | Sanitizes surfaces and equipment to maintain hygiene. |

Agricultural Applications

BCDMH is also employed in agriculture for its fungicidal properties.

| Application | Description |

|---|---|

| Crop Protection | Used as a fungicide to protect crops from fungal infections. |

Case Study 1: Efficacy in Swimming Pools

A study conducted at a municipal swimming pool demonstrated that the use of BCDMH significantly reduced bacterial counts compared to traditional chlorine treatments. The study measured bacterial levels before and after the introduction of BCDMH over a six-month period.

- Initial Bacterial Count : 500 CFU/mL

- Post-Treatment Count (after BCDMH application) : <10 CFU/mL

- : BCDMH proved more effective than chlorine alone in maintaining water quality.

Case Study 2: Cooling Tower Maintenance

In a large industrial facility utilizing cooling towers, BCDMH was implemented to control microbial growth. Monitoring over one year showed a reduction in biofilm formation by over 75%, leading to improved heat exchange efficiency.

- Biofilm Reduction : From 20 mg/cm² to 5 mg/cm²

- Energy Savings : Estimated reduction in energy costs by 15% due to improved efficiency.

Safety and Environmental Impact

While BCDMH is effective as a disinfectant, it is classified as hazardous. Proper handling procedures must be followed to mitigate risks associated with exposure.

| Hazard Classification | Precautions Required |

|---|---|

| Signal Word: Danger | Use personal protective equipment (PPE) when handling. |

| Environmental Concerns | Monitor for potential impacts on aquatic ecosystems. |

Mecanismo De Acción

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE exerts its effects through the release of hypobromous acid and hypochlorous acid upon hydrolysis. These acids are strong oxidizing agents that disrupt the cellular structures of microorganisms, leading to their inactivation and death . The molecular targets of this compound include the cell membranes and proteins of bacteria, algae, and other microorganisms .

Comparación Con Compuestos Similares

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is similar to other halogenated hydantoins, such as 1,3-dichloro-5,5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin . this compound is unique due to its combined bromine and chlorine content, which enhances its disinfecting and antimicrobial properties . The presence of both halogens allows this compound to be more effective in controlling a broader spectrum of microorganisms compared to its counterparts .

Similar Compounds

- 1,3-dichloro-5,5-dimethylhydantoin

- 1,3-dibromo-5,5-dimethylhydantoin

- 1,3-dichloro-5-ethyl-5-methylhydantoin

This compound’s unique combination of bromine and chlorine atoms makes it a versatile and effective compound for various applications in chemistry, biology, medicine, and industry.

Actividad Biológica

1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, commonly known as BCDMH (Bromochlorodimethylhydantoin), is a halogenated hydantoin derivative with significant biological activity. Its chemical formula is and it has a molecular weight of 241.47 g/mol. BCDMH is primarily utilized as a biocide and disinfectant due to its ability to release hypochlorous acid and hypobromous acid upon hydrolysis, making it effective against a wide range of pathogens.

BCDMH acts as a disinfectant by slowly releasing halogenated species that oxidize and kill microorganisms. The process can be summarized as follows:

-

Hydrolysis : BCDMH reacts with water to produce hypobromous acid (HOBr) and hypochlorous acid (HOCl):

-

Oxidation of Pathogens : The hypobromous acid oxidizes live pathogens, converting them into bromide ions:

-

Regeneration of Disinfectants : The bromide ions can further react with hypochlorous acid to regenerate more hypobromous acid:

Efficacy Against Microorganisms

BCDMH has demonstrated significant efficacy against various microorganisms, including bacteria, viruses, and fungi. Research indicates that it effectively reduces microbial load in water systems, making it suitable for recreational water sanitation and drinking water purification.

Table 1: Efficacy of BCDMH Against Various Microorganisms

Case Studies

- Water Treatment Applications : A study conducted by Lin et al. assessed the resistance of biofilms formed by microorganisms in water systems treated with BCDMH. The results indicated that BCDMH effectively reduced biofilm formation and maintained low levels of pathogens over extended periods.

- Hospital Disinfection : In a clinical setting, BCDMH was used to disinfect surfaces in hospitals. The study found that surfaces treated with BCDMH showed a significant reduction in microbial contamination compared to untreated controls.

- Agricultural Uses : Research highlighted the use of BCDMH in agricultural settings for the treatment of irrigation water, demonstrating its effectiveness in controlling plant pathogens and improving crop yield.

Safety and Environmental Impact

While BCDMH is effective as a biocide, its safety profile must be considered. It is classified as hazardous; therefore, appropriate handling procedures are necessary to mitigate risks associated with exposure.

Table 2: Safety Data for BCDMH

| Property | Value |

|---|---|

| CAS Number | 16079-88-2 |

| Molecular Weight | 241.47 g/mol |

| GHS Pictogram | Danger |

| Signal Word | Danger |

| Precautionary Statements | P210-P220-P221 |

Propiedades

IUPAC Name |

1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(7)4(11)9(5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEXCQIOSMOEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1Br)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032591 | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16079-88-2 | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16079-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 1-bromo-3-chloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W18O2G87ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Agribrom and what is its intended use in the context of the provided research?

A1: Agribrom is a commercial name for the chemical compound 1-bromo-3-chloro-5,5-dimethyl-2,4-imidazolidinedione. [] While its broader applications are not detailed in the provided research, one study investigated its effectiveness as an algaecide in evaporative cooling pad systems. [] These systems are commonly used in greenhouses to regulate temperature, and algal growth can hinder their efficiency.

Q2: How does Agribrom compare to other substances tested for algae control in the cooling pad study?

A2: The research [] compared Agribrom to sodium hypochlorite, organo-sulfur compounds, quaternary ammonium compounds, cupric sulfate, and ammonium chloride. Interestingly, the study found that Agribrom, at the tested concentrations of 15 and 30 ppm, did not demonstrate better algae control than using water alone. This suggests that Agribrom, at least at those concentrations, might not be the most effective solution for algae control in such systems. Other substances, particularly quaternary ammonium compounds, showed more promising results.

Q3: Are there any details on the mechanism of action of Agribrom against algae?

A3: Unfortunately, the provided research [, ] does not delve into the specific mechanism of action of Agribrom against algae. Further research would be needed to understand how it interacts with algal cells to exert its algicidal effect. Understanding this mechanism would be crucial for optimizing its use and potentially developing more targeted and effective algaecides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.